Isopropyl acrylate
Description
Historical Context and Evolution of Research on Acrylates and Isopropyl Acrylate (B77674)
The scientific exploration of acrylic and methacrylic acids, the parent compounds of acrylate esters, dates back to the mid-19th century. However, the practical potential of materials derived from these acids began to be recognized around 1901, notably through the doctoral research of German chemist Otto Röhm on acrylate ester polymers nih.gov. The 1930s marked a pivotal era with the commercialization of acrylate esters, leading to the development of polyacrylate resins, which became key components in acrylic paints, and polymethyl methacrylate (B99206) (PMMA), famously known by trade names like Plexiglas and Perspex nih.gov.
The significance of these materials was amplified during World War II, where acrylic sheets found critical applications in aircraft canopies due to their transparency and shatter resistance researchgate.net. Following the war, the utility of acrylics expanded into various sectors, including lighting covers and illuminated advertising researchgate.net. The mid-20th century also saw the introduction of acrylic fibers, such as Orlon in 1950 nih.gov. By the 1950s, acrylate monomers were widely adopted across industries, leading to increased research into their properties and applications, and concurrently, reports of occupational allergies associated with them began to emerge smolecule.com. Isopropyl acrylate, as an acrylate ester, shares this rich historical lineage, with its research and application intrinsically linked to the broader advancements in acrylate chemistry.
Significance of this compound as a Monomer in Polymer Science
This compound (IPA), chemically known as propan-2-yl prop-2-enoate, is an ester of acrylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol nih.govresearchgate.net. It exists as a clear, colorless liquid at room temperature, possessing a pleasant, fruity odor, which facilitates its handling and storage bgsu.edu. The monomer is characterized by a highly reactive vinyl group, enabling it to readily undergo various chemical reactions, most notably free-radical polymerization bgsu.edu. Its solubility profile indicates good compatibility with organic solvents like ethyl acetate (B1210297), acetone, and hexane, while exhibiting lower solubility in water due to its medium polarity bgsu.edu.
As a monomer, this compound is a vital building block for a wide array of polymers and copolymers. Its ability to polymerize, either alone or with other vinyl monomers, allows for the creation of materials with tailored properties researchgate.netbgsu.edu. Copolymerization with monomers like acrylic acid, for instance, can yield adhesives with enhanced water solubility researchgate.net. The polymerization process can be achieved through various techniques, including free-radical polymerization, emulsion polymerization, and miniemulsion polymerization researchgate.netmdpi.comscirp.org.
The polymers derived from this compound, collectively known as poly(this compound) (PIPA), exhibit a valuable combination of properties. PIPA is recognized for forming flexible, durable, and transparent polymers bgsu.edu. A key characteristic is its low glass transition temperature (Tg), reported as -3°C upc.edu or -11°C for isotactic PIPA researchgate.net, indicating that the polymer remains flexible and rubbery at room temperature. Furthermore, PIPA offers good hydrophobicity, chemical resistance, and weather resistance rsc.org. These attributes make polymers based on this compound highly desirable for applications in adhesives, sealants, coatings, plastics, paper products, organic glass, and films researchgate.netbgsu.edursc.org.
| Property | Value |
| Chemical Formula | C₆H₁₀O₂ |
| Molecular Weight | ~114.14 g/mol |
| Physical State | Clear, colorless liquid |
| Odor | Pleasant, fruity |
| Solubility | Soluble in organic solvents, low in water |
| Reactivity | High (due to vinyl group) |
| Primary Polymerization | Free-radical polymerization |
| Property | Value |
| Glass Transition Temperature (Tg) | -3 °C (general) / -11 °C (isotactic) |
| Polymer Type | Flexible, durable, transparent |
| Key Characteristics | Hydrophobic, chemical resistance, weather resistance |
| Primary Applications of PIPA-based materials | Adhesives, coatings, plastics, films |
Current Research Trajectories and Emerging Paradigms in this compound Polymer Systems
Contemporary academic research significantly leverages acrylate chemistry, with a strong focus on stimuli-responsive polymers, often utilizing N-isopropylacrylamide (NIPAM) as a core component due to its well-defined thermoresponsive behavior (LCST around 32°C) nih.govresearchgate.netmdpi.comscirp.orgupc.edumdpi.comresearchgate.netacs.org. While direct research on this compound itself in cutting-edge areas is less prominent than for NIPAM, the principles and advancements in NIPAM-based systems are highly relevant to understanding the potential of this compound in similar advanced applications.
A major research trajectory involves the synthesis of dual-responsive polymers, typically by copolymerizing NIPAM with acrylate derivatives such as acrylic acid, vanillin (B372448) acrylate, or DEAMVA. These copolymers exhibit responsiveness to both temperature and pH, opening avenues for sophisticated applications in biomedical fields nih.govresearchgate.netmdpi.comscirp.orgresearchgate.netscirp.orgmdpi.comacs.orgnih.govmdpi.com. Such materials are extensively investigated for controlled drug delivery, targeted therapies, tissue engineering scaffolds, and wound healing applications nih.govmdpi.comupc.edumdpi.comscirp.org. Researchers are also developing advanced forms like stimuli-responsive microspheres and hydrogels, often by incorporating nanomaterials or creating interpenetrating polymer networks (IPNs) to enhance mechanical properties, biodegradability, and loading capacities nih.govmdpi.comresearchgate.netmdpi.com.
Controlled polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are instrumental in creating well-defined polymer architectures, such as block copolymers and grafted layers, with precise control over molecular weight and dispersity researchgate.netuni-bayreuth.deopenarchives.grresearchgate.netacs.orgacs.orgacs.org. These advanced techniques are crucial for tailoring polymers for high-performance applications. Emerging methods like cobalt-mediated radical polymerization (CMRP) are also being explored for controlled acrylate polymerization acs.org.
Furthermore, the synthesis of novel acrylate monomers from renewable resources, such as vanillin, is an active area aimed at developing functional polymers with unique responsive or bioactive characteristics scirp.orgnih.govmdpi.com. Research also delves into creating advanced materials like shell-cross-linked vesicles from block copolymers for nanocontainers and exploring dual-curing acrylate systems for applications in shape-memory polymers and optical materials smolecule.comacs.org. The integration of this compound into these advanced polymer systems, particularly in block copolymers or as a comonomer in stimuli-responsive designs, represents a promising frontier in materials science.
Compound List:
Acrylic acid
Acrylate esters
Butyl acrylate
Ethyl acrylate
2-Ethylhexyl acrylate
Hexyl acrylate
Isobutyl acrylate
this compound
Lauryl acrylate
Methyl acrylate
Propyl acrylate
sec-Butyl acrylate
tert-Butyl acrylate
Vanillin acrylate
2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA)
N-isopropylacrylamide (NIPAM)
Poly(acrylic acid) (PAA)
Poly(N-isopropylacrylamide) (PNIPAM)
Poly(methyl methacrylate) (PMMA)
Poly(methacrylic acid) (PMAA)
Poly(tert-butyl acrylate)
Poly(n-butyl acrylate)
Poly(d,l-lactide)
Poly(ε-caprolactone)
Poly(ethylene glycol)
Poly(methacrylic acid)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIZMNPXTXVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-32-3 | |
| Details | Compound: Poly(isopropyl acrylate) | |
| Record name | Poly(isopropyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-32-3 | |
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DSSTOX Substance ID |
DTXSID4060997 | |
| Record name | Isopropyl acrylate | |
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Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an ester-like odor; [MSDSonline] | |
| Record name | 2-Propenoic acid, 1-methylethyl ester | |
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CAS No. |
689-12-3 | |
| Record name | Isopropyl acrylate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, 1-methylethyl ester | |
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| Record name | Isopropyl acrylate | |
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| Record name | 2-Propenoic acid, 1-methylethyl ester | |
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| Record name | Isopropyl acrylate | |
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| Record name | Isopropyl acrylate | |
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| Record name | ISOPROPYL ACRYLATE | |
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| Record name | 2-PROPENOIC ACID, 1-METHYLETHYL ESTER | |
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Synthesis Methodologies for Isopropyl Acrylate Monomer
Conventional Synthetic Routes to Isopropyl Acrylate (B77674)
The primary and most common industrial method for producing isopropyl acrylate is through the direct esterification of acrylic acid with isopropanol (B130326). smolecule.com This reaction is typically facilitated by an acidic catalyst to achieve high yields and purity levels. smolecule.com Another established method is the transesterification of methyl acrylate with isopropanol. nih.gov Additionally, a reaction between propylene (B89431) and acrylic acid can also yield this compound. nih.gov
The esterification process involves reacting acrylic acid and isopropanol, which results in the formation of this compound and water. To drive the reaction towards the product side and achieve high conversion rates, the water is continuously removed from the reaction mixture. The choice of catalyst is crucial for the efficiency of this process. While strong mineral acids like sulfuric acid are effective due to their strong acidity and dehydrating properties, they pose challenges in post-reaction separation and are corrosive. mdpi.com
Table 1: Conventional Synthesis Methods for this compound
| Method | Reactants | Catalyst Type | Key Features |
|---|---|---|---|
| Direct Esterification | Acrylic Acid + Isopropanol | Acidic Catalyst | Most common method, high yield and purity. smolecule.com |
| Transesterification | Methyl Acrylate + Isopropanol | Not specified | Alternative to direct esterification. nih.gov |
| Propylene Reaction | Propylene + Acrylic Acid | Not specified | A documented manufacturing method. nih.gov |
| Decarboxylation | Monoisopropyl maleate | Not specified | Yields crude solutions of this compound in isopropanol. google.com |
Sustainable and Bio-Based Synthesis Approaches for Acrylate Monomers
In response to growing environmental concerns and the need to shift from petroleum-based feedstocks, significant research has focused on developing sustainable and bio-based routes to acrylate monomers. renewable-carbon.eud-nb.info These approaches utilize renewable resources and often employ greener chemical processes. d-nb.inforesearchgate.net
Enzymatic catalysis, particularly using lipases, presents a green alternative for the synthesis of acrylate esters. mdpi.comconicet.gov.ar Lipases can catalyze esterification and transesterification reactions under mild conditions, which reduces energy consumption by about 60% compared to conventional methods using sulfuric acid. mdpi.com This method also minimizes the formation of by-products, simplifying purification processes. mdpi.com
Research has demonstrated the use of various lipases for producing acrylate derivatives. For instance, Pseudomonas stutzeri lipase (B570770) and Chromobacterium viscosum lipase have shown high selectivity in the aza-Michael addition to substituted alkyl acrylates. acs.org Lipase TL IM from Thermomyces lanuginosus has been used to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, achieving high yields in a short residence time. mdpi.com While direct enzymatic synthesis of this compound is a specific application, the principles established with other acrylates are broadly applicable. The main challenge in the enzymatic synthesis of short-chain esters like this compound is the potential inactivation of the enzyme by the short-chain alcohol (isopropanol) and the acidity of the short-chain acid (acrylic acid). mdpi.com
Table 2: Examples of Lipase-Catalyzed Reactions for Acrylate Derivatives
| Lipase Source | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Pseudomonas stutzeri, Chromobacterium viscosum | Aza-Michael Addition | Amines + Alkyl Acrylates | High selectivity for the addition reaction. | acs.org |
| Thermomyces lanuginosus TL IM | Michael Addition | Aromatic Amines + Acrylates | Efficient synthesis in a continuous-flow system. | mdpi.com |
| Candida antarctica lipase B | Polymerization/Aminolysis | Ethyl Acrylate + Ethanolamine | Enzyme catalyzes both polymerization and aminolysis. | conicet.gov.ar |
The production of acrylic acid, the essential precursor for this compound, from renewable feedstocks is a major goal for a sustainable chemical industry. researchgate.netacs.org Lignocellulosic biomass, which is the most abundant renewable organic resource, is a promising starting material. digitellinc.comchalmers.se
One of the most studied pathways involves the production of 3-hydroxypropionic acid (3-HP) as a platform chemical intermediate. acs.orgdigitellinc.com Lignocellulosic biomass, such as corn stover, can be broken down into sugars like glucose and xylose through pretreatment and enzymatic hydrolysis. digitellinc.comillinois.edu These sugars are then fermented by metabolically engineered microorganisms to produce 3-HP. acs.org Subsequently, the 3-HP undergoes catalytic dehydration to yield acrylic acid with high selectivity (over 99% in some cases). acs.orgresearchgate.net This bio-based acrylic acid can then be esterified with isopropanol to produce this compound.
Another significant bio-based route starts from lactic acid, which is readily produced by the fermentation of sugars. iip.res.inblogspot.com A sustainable method involves the catalytic hydroesterification of alkyl lactates, followed by pyrolysis to yield acrylate esters. renewable-carbon.eu This two-step process can be performed under mild conditions and without the need for solvents, offering high yields. renewable-carbon.eu
Table 3: Bio-Based Routes to Acrylic Acid Precursor
| Feedstock | Intermediate | Key Process Steps | Final Product (before esterification) | Reference |
|---|---|---|---|---|
| Lignocellulosic Biomass | 3-Hydroxypropionic Acid (3-HP) | Hydrolysis, Fermentation, Dehydration | Acrylic Acid | acs.orgdigitellinc.comillinois.edu |
| Sugars (from corn, etc.) | Lactic Acid | Fermentation, Catalytic Conversion | Acrylic Acid / Acrylate Esters | renewable-carbon.euiip.res.inblogspot.com |
| Biomass | Furfural | Photooxygenation, Aerobic Oxidation, Ethenolysis | Acrylic Acid | d-nb.infonih.govnih.gov |
| Glycerol | 3-Hydroxypropionic Acid (3-HP) | Biocatalytic conversion, Dehydration | Acrylic Acid | blogspot.comresearchgate.net |
Homopolymerization of Isopropyl Acrylate
Free Radical
Conventional free radical polymerization is a chain reaction process involving three main stages: initiation, propagation, and termination. The polymerization of multifunctional acrylates and methacrylates is a well-studied field, with the kinetics being influenced by factors such as monomer reactivity, radical concentration, and diffusion control. imaging.org
The process begins with the generation of free radicals from an initiator, typically through thermal decomposition or photochemical cleavage. These radicals then react with isopropyl acrylate (B77674) monomers to initiate the polymer chain. The propagation phase involves the sequential addition of monomer units to the growing polymer radical. Termination, which limits the final molecular weight, occurs through the combination or disproportionation of two growing polymer chains. mdpi.com
The kinetics of free-radical polymerization of acrylates can be complex. The rate of polymerization is dependent on the monomer and initiator concentrations. As the polymerization proceeds and viscosity increases, the termination step can become diffusion-controlled, leading to a significant increase in the polymerization rate, an effect known as autoacceleration. imaging.org The final conversion in the polymerization of multifunctional acrylates is influenced by the nominal reaction rate, the conversion at the onset of deceleration, and the conversion after deceleration. imaging.org
Due to a lack of specific kinetic data for the free radical homopolymerization of isopropyl acrylate in the reviewed literature, a detailed data table cannot be provided. However, the general principles of acrylate polymerization kinetics apply. imaging.orgmdpi.com
Controlled/Living Radical
Controlled/living radical polymerization (CLRP) techniques have been developed to overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and high dispersity. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. sigmaaldrich.com This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CLRP method for a variety of monomers, including acrylates. sigmaaldrich.com The process is based on a reversible redox reaction catalyzed by a transition metal complex, typically copper, which shuttles a halogen atom between the catalyst and the dormant polymer chain. This establishes an equilibrium between the dormant species (polymer-halide) and the active propagating radicals. cmu.edu
The control over the polymerization is achieved by keeping the concentration of active radicals low, which suppresses termination reactions. The molecular weight of the resulting polymer can be predetermined by the ratio of monomer to initiator, and the polymers typically exhibit low dispersity (Đ < 1.5). acs.org
Table 1: Illustrative ATRP of n-Butyl Acrylate
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n (GPC) | Đ (M_w/M_n) |
| n-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/dNbpy | Benzene | 90 | 4 | 95 | 21,400 | 1.15 |
| n-Butyl Acrylate | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 70 | 2 | 80 | 15,000 | 1.20 |
This data is illustrative for n-butyl acrylate and is intended to represent typical conditions and outcomes for acrylate ATRP due to the absence of specific data for this compound in the search results. acs.orgcmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CLRP technique that offers excellent control over the polymerization of a wide range of monomers, including acrylates. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The CTA reversibly reacts with the propagating radicals, forming a dormant species and a new radical that can initiate further polymerization. This process allows for the chains to grow at a similar rate, resulting in polymers with low dispersity. acs.org
The RAFT polymerization of acrylates often exhibits characteristics of a controlled process, such as a linear increase in number-average molar mass with conversion. acs.org However, induction periods and rate retardation can be observed, particularly at higher CTA concentrations. acs.org
Specific experimental data for the RAFT homopolymerization of this compound is not detailed in the provided search results. However, studies on the RAFT polymerization of n-butyl acrylate can serve as a reference. The polymerization of n-butyl acrylate in the presence of tert-butyl dithiobenzoate as a CTA has been shown to produce polymers with controlled molecular weights. acs.org The synthesis of terpenoid-based acrylates and their polymerization via RAFT has also been explored, demonstrating the versatility of this technique for bulky acrylate monomers. digitellinc.com
Table 2: Illustrative RAFT Polymerization of n-Butyl Acrylate
| Monomer | Initiator (AIBN) Conc. (mol/L) | CTA (t-BDB) Conc. (mol/L) | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n (calc.) | Đ (M_w/M_n) |
| n-Butyl Acrylate | 0.01 | 0.02 | Benzene | 60 | 6 | 75 | 10,000 | 1.18 |
| n-Butyl Acrylate | 0.005 | 0.01 | Toluene | 90 | 4 | 85 | 25,000 | 1.25 |
This data is illustrative for n-butyl acrylate and is intended to represent typical conditions and outcomes for acrylate RAFT polymerization due to the absence of specific data for this compound in the search results. acs.org
Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer radical, forming a dormant alkoxyamine species. This reversible termination process maintains a low concentration of active radicals, enabling controlled polymerization. researchgate.net
Initially limited to the polymerization of styrenic monomers, the development of second-generation nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), has expanded the scope of NMP to include acrylates and acrylamides. researchgate.netcmu.edu The kinetics of NMP-mediated polymerization of acrylates show a controlled character, with the system reaching a pseudo-stationary state where the concentrations of polymeric radicals and the nitroxide remain relatively constant. cmu.edu
While there are no specific studies on the NMP of this compound in the provided search results, research on the nitroxide-mediated copolymerization of 2-hydroxypropyl acrylate has been conducted, indicating the potential applicability of this technique to structurally similar monomers. researchgate.net
In recent years, photo-mediated CLRP techniques have gained significant attention as they allow for spatial and temporal control over the polymerization process under mild conditions. These methods utilize light to generate radicals and control the equilibrium between active and dormant species. nih.gov
One such technique is photoinduced ATRP, where light is used to reduce the Cu(II) deactivator to the Cu(I) activator, often with the aid of a photoredox catalyst. This approach has been successfully applied to the aqueous polymerization of acrylates. nih.gov
Single-Electron Transfer Living Radical Polymerization (SET-LRP) is another method that often employs a copper(0) catalyst to activate alkyl halides. SET-LRP has been shown to be effective for the polymerization of hydrophobic acrylates in various solvents, including fluorinated alcohols, which can mediate an efficient polymerization even for bulky monomers. researchgate.net This technique can lead to polymers with near-perfect chain-end functionality. researchgate.net
While specific examples of photo-mediated or SET-LRP of this compound are not available in the search results, the successful polymerization of other hydrophobic acrylates, such as menthyl acrylate, via SET-LRP suggests that this method could be applicable to this compound as well. researchgate.net
Copolymerization of Isopropyl Acrylate
Architectures of Isopropyl Acrylate (B77674) Copolymers
Graft Copolymers
Graft copolymers, characterized by a polymer backbone with pendant polymer chains, can be synthesized using isopropyl acrylate via several methods, including the "grafting-through" (macromonomer) approach. In this technique, acrylate-functionalized macromonomers are copolymerized with other monomers. For instance, studies have shown the synthesis of graft copolymers where macromonomers of this compound are copolymerized with styrene, achieving up to 75% conversion of the macromonomers mdpi.com. These graft copolymers can exhibit distinct stimuli-responsive behaviors depending on the nature of the backbone and side chains. For example, graft copolymers with an aromatic polyester (B1180765) backbone and poly(2-isopropyl-2-oxazoline) side chains have been synthesized, demonstrating a lower critical solution temperature (LCST) around 20 °C in aqueous solutions mdpi.com. The molecular weights of such graft copolymers and their components can be precisely controlled, with reported values for the graft-copolymer, backbone, and side chains being 74,000, 19,000, and 4,300 g·mol⁻¹, respectively mdpi.com.
Interpenetrating Polymer Networks (IPNs) Based on Acrylates
Interpenetrating Polymer Networks (IPNs) are polymer blends in which at least two polymers are synthesized in situ in each other's presence, forming a network structure. This compound can be incorporated into IPN systems, often in conjunction with other responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) and poly(acrylic acid) (PAAc). For example, PNIPAM/PAAc IPN microgels have been synthesized using a two-step process, involving the initial formation of PNIPAM hydrogels followed by the interpenetration of acrylic acid through polymerization unt.edumdpi.commdpi.comnih.gov. These IPN systems exhibit tunable thermo- and pH-responsive behaviors. Studies on PNIPAM-co-PAAc copolymer gels, where acrylic acid is distributed as monomer or polymer units, show that the presence of acrylic acid units increases the volume phase transition temperature (VPTT) and swelling degree compared to PNIPAM homopolymer gels acs.org. The specific distribution of acrylic acid units significantly influences the swelling behavior and VPTT, with some configurations showing higher VPTTs and larger swelling degrees acs.org.
Copolymer Systems Involving this compound and Related Monomers
This compound's versatility is further highlighted by its copolymerization with a wide array of other monomers, leading to materials with finely tuned properties.
Copolymerization with Acrylamide (B121943) Derivatives (e.g., N-isopropylacrylamide)
Copolymerization of this compound with N-isopropylacrylamide (NIPAAm) is a significant area of research, primarily due to the thermoresponsive nature of NIPAAm. The incorporation of NIPAAm into polymer chains, often alongside other monomers like butyl acrylate (BA), can significantly alter the lower critical solution temperature (LCST) of the resulting copolymers. For instance, poly(N-isopropylacrylamide-co-butyl acrylate) (p(NIPAM-BA)) copolymers, with butyl acrylate at 5 mol%, have shown an LCST around 24 °C, which is lower than the 32 °C LCST of homopolymer PNIPAM mdpi.com. These copolymers are characterized by specific IR absorption bands confirming the presence of both NIPAAm and BA units, such as the C=O carbonyl peak at 1718–1722 cm⁻¹ for butyl acrylate ester mdpi.com. Research also explores the synthesis of dual-responsive copolymers, such as poly(N-isopropylacrylamide-co-vanillin acrylate), where vanillin (B372448) acrylate serves as a functional monomer scirp.orgscirp.orgresearchgate.net. These copolymers can be used for grafting biomolecules via Schiff's base click reactions, exhibiting responsiveness to both temperature and pH scirp.orgscirp.orgresearchgate.net.
Copolymerization with Functional Monomers for Tailored Properties
The incorporation of functional monomers into copolymers with this compound enables the creation of materials with specific, tailored properties. For example, copolymerization with acrylic acid (AAc) is widely studied. As mentioned previously, AAc is a hydrophilic monomer that can increase the LCST and influence the swelling behavior of PNIPAAm-based copolymers tandfonline.comacs.orgrsc.org. The specific arrangement of AAc units within the polymer network, whether random or as polymer units, significantly impacts the gel's swelling behavior and transition temperature (TVPT) acs.org. Furthermore, functional monomers can impart stimuli-responsiveness. For instance, vanillin acrylate, a monomer derived from renewable vanillin, has been copolymerized with NIPAAm to create dual-responsive copolymers capable of grafting biomolecules scirp.orgscirp.orgresearchgate.net. These functional copolymers are designed for applications requiring sensitivity to both temperature and pH, such as in sensors, actuators, and drug delivery systems scirp.orgscirp.orgresearchgate.net.
Advanced Poly Isopropyl Acrylate Based Materials
Polymeric Hydrogels and Stimuli-Responsive Systems
The development of polymeric hydrogels and stimuli-responsive systems relies on polymers that can undergo reversible changes in their physical properties in response to external triggers such as temperature or pH. While poly(N-isopropylacrylamide) (PNIPAM) is a widely studied polymer in this domain, direct research on poly(isopropyl acrylate) (PIPA) for these specific applications is less prevalent in the provided literature.
Thermo-Responsive Poly(this compound) Derivatives (e.g., Lower Critical Solution Temperature, LCST)
Thermo-responsive polymers typically exhibit a lower critical solution temperature (LCST) or upper critical solution temperature (UCST), at which they undergo a phase transition, often involving a change in solubility or volume. Research into the thermo-responsive behavior of PIPA itself is limited in the provided search results. Studies often focus on PNIPAM, which has an LCST around 32 °C due to the balance between its hydrophilic amide groups and hydrophobic isopropyl groups digitellinc.commdpi.com. Some research suggests that incorporating alkyl acrylates into poly(this compound) chains can influence phase transition temperatures researchgate.net. However, specific quantitative data on the LCST of PIPA or its direct thermo-responsive derivatives were not found in the provided search results.
pH-Responsive Poly(this compound) Derivatives
pH-responsive polymers typically contain ionizable groups that change their charge state and conformation with alterations in pH, leading to changes in solubility or swelling. While PNIPAM copolymers with monomers like acrylic acid (AAc) are extensively studied for their pH-responsive behavior acs.orgmdpi.commdpi.comresearchgate.netacs.orgresearchgate.netrsc.orgresearchgate.netnih.govnih.govresearchgate.net, direct studies detailing the pH-responsiveness of PIPA are scarce in the provided literature. It is known that isopropyl acrylate (B77674) can be copolymerized with acrylic acid, a pH-responsive monomer, which would impart pH-sensitive characteristics to the resulting polymer smolecule.com. However, specific research detailing PIPA's pH-induced swelling or solubility changes was not found.
Multi-Stimuli Responsive Polymeric Systems
Multi-stimuli responsive polymers are designed to react to more than one external trigger, such as temperature and pH, simultaneously or sequentially. The provided search results predominantly feature PNIPAM-based copolymers designed for dual or multi-stimuli responsiveness mdpi.comresearchgate.netnih.govnih.govscirp.org. No direct research on poly(this compound) exhibiting multi-stimuli responsiveness was identified in the provided literature.
Nanostructured Poly(this compound)-Derived Materials
The synthesis of nanostructured materials from polymers offers enhanced properties and novel functionalities. This includes polymer nanoparticles, nanogels, and nanocomposites.
Polymer Nanoparticles and Nanogels
Polymeric nanoparticles and nanogels are of significant interest for applications such as drug delivery and diagnostics. While acrylate-based polymers are utilized in the formation of nanoparticles and nanogels smolecule.com, specific research detailing the synthesis and characterization of poly(this compound) nanoparticles or nanogels was not found in the provided search results. Studies in this area primarily focus on PNIPAM-based nanogels digitellinc.comnih.govnih.govmdpi.com.
Poly(this compound) Nanocomposites and Hybrid Materials
Nanocomposites and hybrid materials involve the integration of nanoparticles or other materials into a polymer matrix to achieve synergistic properties. This compound has been identified as a potential comonomer in acrylic polymer nanocomposites google.com. Patent literature suggests that acrylic polymers, which can include copolymers derived from this compound, can be combined with aminosilane-modified colloidal silica (B1680970) to form nanocomposites exhibiting improved mechanical and thermal properties google.com. These materials can potentially benefit from the properties of both the acrylate polymer matrix and the inorganic nanofiller. While specific detailed research findings on PIPA-based nanocomposites were limited, this indicates a pathway for developing advanced PIPA-derived materials.
Poly(this compound) Thin Films and Surface Modifications
While specific research detailing thin films exclusively composed of poly(this compound) and their surface modifications is not extensively detailed in the provided search results, the broader field of acrylate-based thin films and surface modifications is well-established. Acrylate polymers, in general, are known for their ability to form robust thin films with tunable surface properties, making them attractive for various advanced applications researchgate.netaip.orgmdpi.com. The incorporation of this compound into polymer structures can impart specific characteristics, such as increased hydrophobicity and adhesion, which are beneficial for surface modifications.
Research into surface grafting techniques, such as atom transfer radical polymerization (ATRP), has demonstrated the ability to modify surfaces with polymers like poly(N-isopropylacrylamide) solubilityofthings.commdpi.comresearchgate.netkarenz.jpresearchgate.netacs.orgscirp.orgresearchgate.netmpi-cbg.deresearchgate.net. While these studies focus on N-isopropylacrylamide or other acrylate derivatives, the principles of surface initiation and controlled polymerization are transferable. The ability to control film thickness, surface energy, and chemical functionality through such methods is a key aspect of advanced material design researchgate.net. Thin films derived from acrylate monomers can be engineered to possess specific surface energies, wettability, and mechanical properties, which are critical for applications ranging from biomaterials to electronic components researchgate.netupc.edu. The inherent reactivity of the acrylate group allows for post-polymerization functionalization, further expanding the possibilities for tailored surface properties tech-labs.com.
Dual-Curing Systems Involving this compound
This compound plays a significant role in the development of dual-curing systems, which combine two distinct polymerization mechanisms—typically UV-initiated and thermally initiated—to create materials with enhanced properties and processing flexibility upc.edusmolecule.commdpi.com. These systems leverage the rapid curing of acrylates under UV light with a subsequent or simultaneous thermal cure to achieve a more complete crosslinking and improved final material characteristics karenz.jpacs.orggoogle.commdpi.comresearchgate.netosti.gov.
The dual-curing approach allows for the creation of complex polymer networks, including interpenetrating polymer networks (IPNs), which exhibit superior mechanical strength, thermal stability, and chemical resistance compared to single-cure systems upc.edumdpi.com. This compound, as a versatile acrylate monomer, can be incorporated into these formulations to contribute specific properties such as enhanced adhesion and hydrophobicity solubilityofthings.comsmolecule.com. Research indicates that this compound is used in dual-curing systems for applications including shape memory polymers, optical materials, photolithography, and protective coatings smolecule.commdpi.com. For instance, photo-thermal dual-curable adhesives have been formulated using this compound as a component, aiming for improved storage stability and bonding strength google.com. The ability to combine UV curing for rapid shaping with thermal curing for enhanced final properties makes these systems highly valuable in advanced manufacturing processes researchgate.netosti.gov.
Advanced Polymeric Systems for Specific Applications (Material Science Focus)
Polymeric Materials for Optical Applications
Acrylate-based polymers are recognized for their potential in optical applications due to their inherent transparency and tunable refractive indices researchgate.netresearchgate.net. While specific research detailing the optical properties of poly(this compound) thin films is limited in the provided search results, the broader class of acrylates is extensively utilized in optical materials. The ability to control the molecular structure and morphology of acrylate polymers allows for the fine-tuning of optical characteristics such as light transmission, reflection, and refractive index researchgate.net.
Dual-curing systems involving acrylates have been identified as a pathway to developing advanced materials for optical applications smolecule.commdpi.com. The precise control over network formation offered by dual-curing can lead to materials with specific optical clarity and performance. For example, polymers derived from acrylates can be used in optical coatings, waveguides, and display technologies. The hydrophobic nature that this compound can impart to a polymer matrix may also be advantageous in applications requiring resistance to moisture or specific surface interactions within optical devices.
Polymeric Systems for Coatings and Adhesives Research
This compound is a key monomer in the formulation of advanced coatings and adhesives, owing to its excellent adhesion properties and its ability to form durable, hydrophobic, and weather-resistant films solubilityofthings.comsmolecule.com. Its reactive acrylate group facilitates polymerization, making it a versatile building block for a wide range of adhesive and coating applications solubilityofthings.comresearchgate.net.
Polymeric Materials for Photolithography
Acrylate-based polymers are fundamental components in photolithography, serving as photoresists due to their sensitivity to UV light, tunable solubility, and transparency at critical wavelengths alfa-chemistry.comnih.gov. While specific literature directly citing this compound in photolithography is sparse, the general class of acrylate copolymers is widely employed in this field alfa-chemistry.comnih.govmdpi.com. These polymers are engineered to undergo photochemical reactions upon exposure to light, enabling the precise transfer of patterns onto semiconductor wafers nih.govlabinsights.nl.
The properties of acrylate photoresists, such as etch resistance, thermal stability, and resolution, can be modulated by the specific monomer composition and molecular weight nih.govmdpi.com. For example, acrylate copolymers are used in various lithographic techniques, including those employing deep ultraviolet (DUV) and electron beam (EBL) lithography nih.gov. The ability to achieve high resolution and sensitivity is paramount, and acrylate chemistry offers a versatile platform for developing materials that meet these demands nih.gov. Dual-curing systems involving acrylates have also been explored for photolithography applications, offering additional control over pattern formation and material properties smolecule.commdpi.com.
Shape Memory Polymer Systems
This compound is recognized as a valuable monomer in the synthesis of shape memory polymers (SMPs) google.comgoogle.com. SMPs are smart materials capable of recovering their original shape upon exposure to a specific stimulus, such as heat conicet.gov.argoogle.com. Acrylate-based polymers, in general, are widely investigated for their shape memory properties, owing to the tunability of their glass transition temperature (Tg) and crosslinking density, which are critical factors in controlling the shape memory effect researchgate.netresearchgate.netupc.edumdpi.comosti.govacs.orgmdpi.com.
Research has identified poly(this compound) as a component in biodegradable shape memory polymers and as a suitable polyacrylate for creating shape memory polymer networks google.comgoogle.com. The incorporation of this compound can influence the thermal and mechanical properties of the resulting SMPs. For instance, increasing the acrylate content in a polymer formulation can lead to a decrease in the glass transition temperature (Tg), which is a key parameter for the shape recovery process osti.gov. Dual-curing systems involving acrylates are also employed to create advanced SMPs with enhanced performance smolecule.commdpi.com. The ability to tailor the polymer architecture and crosslinking through these advanced polymerization techniques allows for precise control over the shape memory behavior, making these materials suitable for applications in areas such as biomedical devices and smart textiles.
Compound List:
this compound
Functionalization and Post Polymerization Modification of Poly Isopropyl Acrylate
Introduction of Terminal Functional Groups in Poly(Isopropyl Acrylate)
Controlled polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP), are instrumental in the synthesis of poly(this compound) with well-defined terminal functional groups. The choice of initiator in ATRP dictates the α-terminal group, while the terminal halogen (typically bromine or chlorine) can be readily transformed into a variety of other functionalities through post-polymerization reactions.
One common strategy involves the nucleophilic substitution of the terminal halogen. For instance, bromine-terminated PIPA can be converted to an azide-terminated polymer by reaction with sodium azide (B81097). This azide-terminated PIPA serves as a versatile precursor for further modifications, such as "click" chemistry reactions.
Another important terminal functional group is the hydroxyl group. Hydroxyl-terminated poly(acrylates) can be prepared by using a hydroxyl-containing initiator during polymerization or by the post-polymerization modification of the terminal halogen. For example, a bromine-terminated poly(acrylate) can be reacted with a protected amine, followed by deprotection, to yield an amine-terminated polymer which can be further converted to a hydroxyl group. These hydroxyl-terminated polymers are valuable as macroinitiators for the synthesis of block copolymers or for crosslinking reactions, for instance, with isocyanates to form polyurethanes. mdpi.com
The introduction of other functional groups such as vinyl or silane (B1218182) moieties at the chain ends has also been demonstrated for other poly(acrylates) and can be conceptually extended to PIPA. acs.org These functional groups can participate in various subsequent reactions, such as free-radical polymerization (for vinyl groups) or moisture curing (for silane groups), allowing for the formation of crosslinked networks.
Table 1: Examples of Terminal Functionalization of Poly(acrylates) via ATRP and Post-Polymerization Modification
| Target Terminal Group | Precursor Polymer | Reagents and Conditions | Reference |
| Azide (-N₃) | Bromine-terminated Poly(acrylate) | Sodium azide (NaN₃) in a suitable solvent like DMF. | cmu.edu |
| Amine (-NH₂) | Bromine-terminated Poly(acrylate) | 1. Boc-protected amine, 2. Acidic deprotection (e.g., TFA). | nsf.gov |
| Hydroxyl (-OH) | Halogen-terminated Poly(acrylate) | Reaction with N-methyl monoethanolamine. | rsc.org |
| Vinyl | Halogen-terminated Poly(butyl acrylate) | Substitution with a vinyl-containing compound. | acs.org |
| Silane | Halogen-terminated Poly(butyl acrylate) | Substitution with a silane-containing compound. | acs.org |
Note: While these examples are primarily for other poly(acrylates), the chemical principles are directly applicable to poly(this compound).
Side Chain Functionalization of Poly(this compound) Derivatives
Post-polymerization modification of the side chains of poly(this compound) derivatives offers a powerful route to tailor the polymer's properties. One of the most direct modifications of PIPA itself is the hydrolysis of the isopropyl ester groups to carboxylic acid groups, transforming the hydrophobic PIPA into hydrophilic poly(acrylic acid). The extent of this hydrolysis can be controlled by the reaction conditions, such as the concentration of the hydrolyzing agent (e.g., hydriodic acid or sodium hydroxide) and the reaction time and temperature, allowing for the synthesis of copolymers of isopropyl acrylate (B77674) and acrylic acid with varying compositions. researchgate.netresearchgate.net The tacticity of the PIPA chain can influence the hydrolysis process, with isotactic polymers sometimes exhibiting different hydrolysis behavior compared to atactic or syndiotactic polymers due to neighboring group effects. researchgate.net
To introduce a wider range of functionalities, this compound can be copolymerized with functional monomers. These copolymers can then undergo post-polymerization modification of the incorporated functional groups. For instance, copolymerizing this compound with a monomer containing a reactive group (e.g., an epoxide or a protected amine) allows for subsequent reactions to introduce desired functionalities along the polymer chain. This approach provides a versatile platform for creating functional poly(this compound) derivatives with tailored properties for specific applications. rsc.org
Table 2: Side Chain Modification of Poly(this compound) and its Copolymers
| Modification | Polymer System | Reagents and Conditions | Resulting Functionality | Reference |
| Hydrolysis | Poly(this compound) | Hydriodic acid (57%) at 150°C | Carboxylic acid | researchgate.net |
| Hydrolysis | Poly(alkyl acrylates) | Not specified | Carboxylic acid | researchgate.net |
Click Chemistry Approaches for Poly(this compound) Functionalization
"Click chemistry" encompasses a class of reactions that are highly efficient, selective, and tolerant of a wide range of functional groups and reaction conditions. These reactions are particularly well-suited for the functionalization of polymers. While direct examples of click chemistry on poly(this compound) are not extensively detailed in the provided search results, the principles can be readily applied by first introducing "clickable" functional groups onto the PIPA backbone or chain ends.
The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. To utilize this reaction, PIPA would first need to be functionalized with either azide or alkyne groups. As mentioned in section 6.1, azide-terminated PIPA can be synthesized from bromine-terminated PIPA. This azide-functionalized polymer can then be reacted with a variety of alkyne-containing molecules to attach different functionalities. Similarly, an alkyne group could be introduced at the chain end using an alkyne-functionalized initiator in ATRP.
Another important click reaction is the thiol-ene reaction, which involves the addition of a thiol to a carbon-carbon double bond (ene). mdpi.com This reaction can be initiated by radicals or nucleophiles. To apply this to PIPA, the polymer would need to be functionalized with either thiol or ene groups. For example, a PIPA chain with a terminal vinyl group could undergo a thiol-ene reaction with a thiol-containing molecule.
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is another powerful click reaction that can be used for polymer modification. upc.edu By incorporating a diene or dienophile functionality into the PIPA structure, either at the chain ends or along the backbone, subsequent Diels-Alder reactions can be used to introduce new functionalities or to create crosslinked materials.
Table 3: Common Click Chemistry Reactions Applicable to Functionalized Poly(this compound)
| Click Reaction | Required Functional Groups on PIPA | Reactant Functional Group | Resulting Linkage |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N₃) or Alkyne (-C≡CH) | Alkyne or Azide | 1,2,3-Triazole |
| Thiol-ene Reaction | Thiol (-SH) or Alkene (-CH=CH₂) | Alkene or Thiol | Thioether |
| Diels-Alder Reaction | Diene or Dienophile | Dienophile or Diene | Cyclohexene adduct |
Grafting Techniques ("Grafting-from," "Grafting-to") for Poly(this compound) onto Surfaces
Modifying surfaces with polymer brushes of poly(this compound) can significantly alter their properties, such as wettability, adhesion, and biocompatibility. Two primary methods are used for this purpose: "grafting-from" and "grafting-to".
The "grafting-from" approach involves immobilizing an initiator on the surface, followed by the in-situ polymerization of the monomer from the surface. cmu.educmu.edu This method generally leads to higher grafting densities compared to the "grafting-to" method. For grafting PIPA from a silica (B1680970) or silicon wafer surface, the surface is typically first functionalized with a silane coupling agent that contains an ATRP initiator moiety, such as a 2-bromoisobutyrate group. cmu.educmu.edu The surface-immobilized initiators then mediate the controlled radical polymerization of this compound, resulting in a dense layer of PIPA chains covalently attached to the surface. The thickness of the polymer brush can be controlled by adjusting the polymerization time and monomer concentration.
The "grafting-to" method involves the synthesis of end-functionalized PIPA chains in solution, which are then attached to a reactive surface. cmu.edu For this approach, PIPA chains with a reactive terminal group, such as a silane or a carboxylic acid, are synthesized. These pre-formed polymer chains are then reacted with a surface that has complementary reactive groups (e.g., hydroxyl groups on a silica surface for a silane-terminated polymer). While this method offers better characterization of the polymer before grafting, it often results in lower grafting densities due to steric hindrance from the already attached polymer chains. cmu.edu
Table 4: Comparison of "Grafting-from" and "Grafting-to" Techniques for Poly(this compound)
| Technique | Description | Advantages | Disadvantages |
| Grafting-from | Polymer chains are grown from initiators immobilized on the surface. | High grafting density can be achieved. Good control over polymer brush thickness. | Characterization of the grafted polymer is more challenging. |
| Grafting-to | Pre-synthesized end-functionalized polymer chains are attached to the surface. | Polymer can be well-characterized before grafting. | Lower grafting density due to steric hindrance. |
Kinetic and Mechanistic Studies of Isopropyl Acrylate Polymerization
Determination of Reaction Order and Rate Constants
Determining the reaction order with respect to monomer and initiator concentrations is fundamental to understanding polymerization kinetics. For acrylate (B77674) monomers, the reaction order typically varies depending on the specific monomer, initiator, solvent, and experimental conditions.
While specific reaction orders for isopropyl acrylate are not extensively detailed in the reviewed literature, studies on related n-alkyl acrylates indicate monomer orders of 1.5 or greater nih.gov. For instance, in the polymerization of acrylic acid in isopropanol (B130326), a monomer reaction order of approximately 1.73 ± 0.15 was determined mdpi.comdergipark.org.trresearchgate.net. Similarly, for N-isopropylacrylamide, a monomer reaction order of 1.68 was reported uobaghdad.edu.iq. These values suggest a complex dependence on monomer concentration, possibly influenced by factors such as the formation of monomer aggregates or changes in the termination mechanism at higher monomer concentrations.
Directly measured rate constants for this compound polymerization under various conditions are not widely reported in the provided literature. However, studies on acrylic acid in isopropanol showed that rate constants were approximately ten times slower in isopropanol compared to aqueous systems under similar conditions mdpi.comdergipark.org.trresearchgate.net.
Measurement of Overall Activation Energy of Polymerization
However, related studies offer comparative data:
For the polymerization of acrylic acid in isopropanol , activation energies were reported in the range of 57.6 to 88.5 kJ/mol, depending on the initiator concentration (0.5 mol% AIBN vs. 1.0 mol% AIBN) mdpi.comdergipark.org.trresearchgate.net.
These figures illustrate that activation energies for acrylate-type monomers can vary significantly based on the specific monomer structure, initiator, and reaction environment.
Investigation of Chain Transfer Reactions and Agents
Chain transfer reactions play a crucial role in controlling polymer molecular weight and molecular weight distribution. Solvents can act as chain transfer agents, abstracting a hydrogen atom from the solvent molecule and terminating the growing polymer chain, thereby initiating a new chain.
Isopropanol , frequently used as a solvent in acrylate polymerizations, is known to exhibit chain transfer activity. Studies on the polymerization of other acrylates, such as butyl acrylate, have quantified chain transfer constants () for various alcohols. For butyl acrylate at 80°C, the chain transfer constant to isopropyl alcohol () was reported as 14.1 x 10-4 researchgate.net. This value indicates that isopropyl alcohol can effectively participate in chain transfer during acrylate polymerization, leading to lower molecular weight polymers. Research on acrylic acid polymerization also highlights the chain-transferring effect of isopropanol, contributing to the production of low molecular weight polymers mdpi.comdergipark.org.trresearchgate.netnsf.gov.
Influence of Solvent Properties on Polymerization Kinetics
The choice of solvent can influence polymerization kinetics by affecting monomer solubility, initiator decomposition, and radical propagation/termination rates.
For the polymerization of this compound, the use of butan-2-one (MEK) as a solvent has been reported in the synthesis of poly(this compound) tandfonline.com. In broader studies on linear alkyl acrylates, solvent effects on the propagation rate coefficient () were investigated in solvents like butyl acetate (B1210297) and toluene. These studies found that in many cases, the solvent had no significant influence on compared to bulk polymerization nih.govacs.org. However, solvent properties such as polarity and hydrogen-bonding capability can influence polymerization rates, as observed in studies involving other acrylate monomers researchgate.netgoogle.com. The specific impact of various solvents on the polymerization kinetics of this compound requires more targeted investigation.
Effects of Initiator Concentration and Type on Polymerization Rate
The type and concentration of the initiator are critical factors in controlling the rate of free radical polymerization and the resulting polymer properties.
Studies on acrylic acid polymerization in isopropanol have demonstrated that increasing the AIBN concentration from 0.5 mol% to 1.0 mol% leads to a noticeable increase in polymerization rates and also affects the activation energy mdpi.comdergipark.org.trresearchgate.net. Higher initiator concentrations generally result in a higher concentration of initiating radicals, leading to faster initiation and propagation rates, but potentially lower molecular weights due to increased chain transfer or termination events. For acrylic acid-derived monomers, higher initiator concentrations have been associated with the production of lower molecular weight polymers.
Computational and Theoretical Modeling of Isopropyl Acrylate Systems
Quantum Chemical Calculations of Monomer and Radical Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and reactivity of the isopropyl acrylate (B77674) monomer and its corresponding propagating radical. These calculations can predict various parameters that are crucial for understanding and modeling polymerization kinetics.
Detailed research findings from quantum chemical studies on acrylate systems, which are transferable to isopropyl acrylate, reveal the energy barriers associated with key reaction steps. For instance, density functional theory (DFT) is a common method used to calculate the activation energies for propagation, backbiting, and β-scission reactions. Backbiting is an intramolecular chain transfer reaction that leads to the formation of a mid-chain radical, which can result in short-chain branching. The subsequent β-scission of this mid-chain radical can lead to the formation of macromonomers and a reduction in molecular weight.
The steric hindrance from the isopropyl group in this compound can influence the activation energies of these reactions compared to simpler acrylates like methyl acrylate. The bulky isopropyl group can affect the geometry of the transition states, potentially altering the reaction rates.
Table 8.1: Representative Activation Energies for Secondary Reactions in Acrylate Polymerization
| Reaction | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹ or L·mol⁻¹·s⁻¹) |
| Backbiting | 30.6 ± 5.4 | 6.1 x 10¹⁷ (s⁻¹) |
| Mid-chain Radical Propagation | 30.1 ± 9.7 | 3.2 x 10¹⁴ (L·mol⁻¹·s⁻¹) |
| β-Scission | 81.1 ± 18.2 | 4.8 x 10²⁹ (s⁻¹) |
Note: Data are based on studies of n-butyl acrylate, which serves as a close structural analog for this compound. The values can vary depending on the specific computational method and model system used. researchgate.net
Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformation
Molecular dynamics (MD) simulations are a powerful tool for studying the time-evolution of a system of atoms and molecules. In the context of this compound, MD simulations can be used to model the polymerization process itself and to investigate the conformational properties and dynamics of the resulting poly(this compound) chains.
These simulations typically employ a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For poly(this compound), force fields such as OPLS (Optimized Potentials for Liquid Simulations) can be utilized. The simulations are performed using specialized software packages like GROMACS or LAMMPS.
MD simulations can provide detailed information about the polymer chain's structure, such as its radius of gyration, end-to-end distance, and tacticity. Furthermore, the segmental dynamics of poly(this compound) have been studied, revealing how the polymer chains move and rearrange over time, which is crucial for understanding the material's physical properties. mst.edu For instance, simulations can shed light on the arrangement of polymer segments at interfaces, categorizing them into loops, trains, and tails. mst.edu
Table 8.2: Typical Parameters for Molecular Dynamics Simulation of Poly(this compound)
| Parameter | Description | Typical Value/Method |
| Force Field | Describes the interatomic potentials | OPLS (Optimized Potentials for Liquid Simulations) |
| Simulation Software | Program used to run the simulation | GROMACS, LAMMPS |
| System Size | Number of polymer chains and solvent molecules | Varies, e.g., a single polymer chain in a box of water molecules |
| Temperature | Temperature at which the simulation is run | Controlled via a thermostat (e.g., Nosé-Hoover) |
| Pressure | Pressure at which the simulation is run | Controlled via a barostat (e.g., Parrinello-Rahman) |
| Time Step | Integration time step for the equations of motion | 1-2 femtoseconds (fs) |
| Simulation Length | Total duration of the simulation | Nanoseconds (ns) to microseconds (µs) |
Kinetic Modeling and Simulation of this compound Polymerization and Copolymerization
Kinetic modeling aims to mathematically describe the rates of the various chemical reactions occurring during polymerization. For this compound, this includes initiation, propagation, termination, and chain transfer reactions. These models are essential for predicting the evolution of monomer conversion, molecular weight distribution, and polymer microstructure over time.
The rate constants for these elementary reactions can be obtained from experimental data or from quantum chemical calculations. These parameters are then used in a system of differential equations that describe the concentration changes of all species involved in the polymerization. Software packages like PREDICI® are often used to solve these complex kinetic models.
In copolymerization, where this compound is polymerized with one or more other monomers, the concept of reactivity ratios becomes critical. The reactivity ratios (r₁ and r₂) describe the relative preference of a propagating radical to add a monomer of its own type versus the other comonomer. For the copolymerization of this compound (M₁) with a comonomer like methyl methacrylate (B99206) (M₂), the reactivity ratios would be defined as:
r₁ = k₁₁ / k₁₂
r₂ = k₂₂ / k₂₁
where k₁₁ is the rate constant for the addition of M₁ to a radical ending in M₁, k₁₂ is the rate constant for the addition of M₂ to a radical ending in M₁, and so on.
Table 8.3: Representative Monomer Reactivity Ratios for Acrylate/Methacrylate Copolymerization
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Description |
| n-Butyl Acrylate | Methyl Methacrylate | 0.43 ± 0.04 | 2.13 ± 0.15 | Bulk polymerization at 150 °C |
| n-Butyl Acrylate | Methyl Methacrylate | 0.36 | 1.89 | Solution polymerization in toluene at 70 °C |
Note: Data for n-butyl acrylate serves as a good approximation for this compound due to their structural similarity. The reactivity ratios can be influenced by factors such as temperature and the solvent used.
Predictive Models for Structure-Property Relationships in Poly(this compound)
Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches, are used to establish a mathematical correlation between the chemical structure of a polymer and its macroscopic properties. For poly(this compound), such models could predict properties like glass transition temperature (Tg), mechanical strength, and solubility.
QSPR models are developed by first calculating a set of molecular descriptors that numerically represent the chemical structure of the polymer's repeating unit. These descriptors can be based on topology, geometry, or electronic properties. Then, a statistical method, such as multiple linear regression or partial least squares, is used to build a model that relates these descriptors to the property of interest.
Machine learning models, such as random forests or neural networks, can also be trained on datasets of polymers with known properties to predict the properties of new, uncharacterized polymers. rsc.orgmdpi.com These models can capture complex, non-linear relationships between structure and property. rsc.orgmdpi.com
Table 8.4: Examples of Molecular Descriptors Used in QSPR Models for Polymer Properties
| Descriptor Type | Example Descriptors | Property Predicted |
| Topological | Wiener index, Kier shape indices | Glass Transition Temperature (Tg) |
| Constitutional | Molecular weight, number of rotatable bonds | Various physical properties |
| Geometrical | Molecular surface area, molecular volume | Solubility, Density |
| Quantum Chemical | Dipole moment, HOMO/LUMO energies | Electronic properties, Reactivity |
Analytical Techniques for Characterization of Isopropyl Acrylate Polymers
Spectroscopic Methods
Spectroscopy is a cornerstone in the analysis of polymeric materials, providing detailed information about chemical structure, functional groups, and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and reliable techniques for the detailed microstructural analysis of polymers. iupac.org It provides precise information about the polymer's chemical structure, stereochemistry (tacticity), and monomer sequencing in copolymers. iupac.org
¹H NMR Spectroscopy is used to identify the types and connectivity of protons in the polymer. For poly(isopropyl acrylate), the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons in the polymer backbone and the isopropyl ester group. The broadness of the peaks is typical for polymers due to the restricted mobility of the polymer chains. While the spectrum of the isopropyl acrylate (B77674) monomer shows sharp, distinct peaks for its vinyl and isopropyl protons, these signals broaden and shift upon polymerization. chemicalbook.com For instance, the vinyl protons of the monomer, typically found between 5.8 and 6.4 ppm, are absent in the polymer spectrum, confirming the conversion of the double bond. chemicalbook.com The signals for the polymer backbone methine (-CH-) and methylene (B1212753) (-CH₂-) protons appear as broad multiplets, often overlapping, while the methine and methyl protons of the isopropyl group are also clearly visible.
¹³C NMR Spectroscopy offers greater resolution for carbon atoms and is particularly useful for determining the tacticity of the polymer chain—the stereochemical arrangement of the pendant groups along the backbone (isotactic, syndiotactic, or atactic). The chemical shifts of the backbone carbons, especially the quaternary carbonyl carbon and the backbone methine carbon, are sensitive to their stereochemical environment. researchgate.net Analysis of these signals can provide quantitative information on the distribution of different tactic sequences (dyads, triads, etc.). iupac.org Furthermore, ¹³C NMR is instrumental in quantifying the degree of branching in polyacrylates, which can occur via intramolecular chain transfer reactions during polymerization. researchgate.net
The following table summarizes the expected chemical shifts for the this compound monomer and the corresponding polymer.
| Assignment | This compound Monomer ¹H NMR Chemical Shift (ppm) chemicalbook.com | Poly(this compound) ¹H NMR Chemical Shift (ppm) (Approximate) | Poly(this compound) ¹³C NMR Chemical Shift (ppm) (Approximate) |
| Vinyl Protons (-CH=CH₂) | 5.8 - 6.4 | N/A | N/A |
| Isopropyl Methine (-CH(CH₃)₂) | 5.09 | 4.8 - 5.1 | ~67 |
| Backbone Methine (-CH-) | N/A | 2.2 - 2.5 | ~41 |
| Backbone Methylene (-CH₂-) | N/A | 1.5 - 1.9 | ~35 |
| Isopropyl Methyl (-CH(CH₃)₂) | 1.28 | 1.1 - 1.3 | ~22 |
| Carbonyl Carbon (-C=O) | N/A | N/A | ~174 |
Note: Polymer chemical shifts are approximate and can vary based on solvent, tacticity, and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and widely used technique for identifying the functional groups present in a polymer. adhesivesmag.com For poly(this compound), the IR spectrum is dominated by absorptions characteristic of the ester functional group. Acrylate polymers generally exhibit a pattern known as the "Rule of Three," featuring three strong absorption bands corresponding to the ester linkage. spectroscopyonline.com
The most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration, which appears as a very strong and sharp band. The other two significant bands are from the C-O stretching vibrations of the ester group. The consummation of the monomer during polymerization can be monitored by the disappearance of the C=C double bond stretching peak. azom.com While the IR spectra of different polyacrylates can appear similar, subtle differences in the C-H stretching and fingerprint regions (below 1500 cm⁻¹) can be used to distinguish them, often with the aid of multivariate statistical analysis. adhesivesmag.com
The table below lists the key IR absorption bands for poly(this compound).
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching (Alkyl) | 2850 - 3000 | Medium-Strong |
| C=O Stretching (Ester) | ~1730 | Very Strong |
| C-H Bending (CH₂, CH₃) | ~1465, ~1375 | Medium |
| C-O Stretching (Ester) | 1150 - 1250 | Strong |
| C=C Stretching (Monomer) | ~1637 | Medium (disappears upon polymerization) azom.com |
In-situ Raman Spectroscopy for Polymerization Monitoring
Raman spectroscopy is a powerful non-invasive technique particularly well-suited for the real-time, in-situ monitoring of polymerization reactions. irdg.orgmdpi.com It relies on the inelastic scattering of monochromatic light from a laser source. One of its key advantages over IR spectroscopy for this application is its relative insensitivity to water, making it ideal for monitoring aqueous emulsion or solution polymerizations. azom.com
During the free-radical polymerization of this compound, the most significant spectral change is the decrease in the intensity of the band corresponding to the C=C stretching vibration of the monomer, typically located around 1635-1640 cm⁻¹. mdpi.comresearchgate.net The consumption of this bond directly correlates to the formation of the polymer's saturated C-C backbone.
To obtain quantitative kinetic data, the intensity of the decaying monomer C=C peak is monitored over time and normalized against an internal reference peak that remains constant throughout the reaction, such as the C=O stretch of the ester group (~1730 cm⁻¹). azom.com This allows for the calculation of the monomer-to-polymer conversion in real-time, providing valuable insights into reaction kinetics. mdpi.com
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Application |
| C=C Stretching (Monomer) | ~1638 | Reaction Peak (decreases with conversion) mdpi.com |
| C=O Stretching (Ester) | ~1730 | Reference Peak (intensity remains constant) |
| C-C Stretching (Polymer Backbone) | ~815 | Polymerization Peak (increases with conversion) researchgate.net |
Chromatographic Techniques
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For polymers, the most important chromatographic technique is size exclusion.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), often called Gel Permeation Chromatography (GPC) when organic solvents are used, is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgresearchgate.net
The fundamental principle of SEC is the separation of polymer molecules based on their hydrodynamic volume in solution. paint.org The instrumentation consists of a solvent pump, an injector, a series of columns packed with a porous gel (the stationary phase), and a detector (most commonly a refractive index detector). wikipedia.org When a dissolved polymer sample is passed through the columns, larger polymer coils are excluded from the pores of the gel and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. youtube.com
The result is a chromatogram that plots detector response versus retention time. To convert this data into molecular weight information, a calibration curve is generated using a series of well-characterized, narrow-dispersity polymer standards (e.g., polystyrene) of known molecular weights. nsf.gov This curve plots the logarithm of molecular weight against retention time. By comparing the retention times of the unknown sample to this calibration curve, its molecular weight distribution can be determined.
SEC/GPC provides several crucial parameters that define the polymer's molecular weight characteristics.
| Parameter | Symbol | Description |
| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is more sensitive to the presence of low molecular weight chains. |
| Weight-Average Molecular Weight | Mₒ | An average molecular weight that is biased towards heavier molecules. It is more sensitive to the presence of high molecular weight chains. |
| Dispersity (or Polydispersity Index, PDI) | Đ (or PDI) | A measure of the breadth of the molecular weight distribution, calculated as the ratio Mₒ/Mₙ. For a perfectly uniform (monodisperse) polymer, Đ = 1. Synthetic polymers are always polydisperse (Đ > 1). researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermal properties of polymers, providing insights into their stability, transitions, and decomposition behavior. For poly(this compound), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental methods to determine key thermal characteristics.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm). nih.govresearchgate.net These transitions are indicative of the polymer's physical state and are influenced by factors like molecular weight, tacticity, and thermal history. sigmaaldrich.com
For isotactic poly(this compound), specific thermal transitions have been reported in the literature. The glass transition temperature is the temperature at which the amorphous regions of a polymer transition from a hard, glassy state to a soft, rubbery state. The melting temperature is the temperature at which the crystalline regions of a polymer transition to a disordered, molten state.
Table 1: Thermal Transitions of Isotactic this compound sigmaaldrich.com
| Thermal Transition | Temperature (°C) |
| Glass Transition Temperature (Tg) | -11 |
| Melting Temperature (Tm) | 162 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com This technique is crucial for determining the thermal stability of a polymer and its decomposition profile. The results from TGA can reveal the onset temperature of decomposition, the rate of mass loss, and the composition of the final residue. youtube.com
Studies on the thermal degradation of poly(this compound) indicate its relative stability compared to other polyacrylates. It has been found to be less stable than poly(primary acrylates) but more stable than poly(t-butyl acrylate). proquest.com The thermal decomposition of poly(this compound) has been investigated at various temperatures, with specific degradation products identified. When heated for extended periods at 265°C, the major decomposition products are propylene (B89431) and carbon dioxide. proquest.comresearchgate.net Research has also been conducted at lower degradation temperatures, such as 195°C, to understand the initial stages of its thermal breakdown. proquest.com The degradation process is thought to involve a radical mechanism. proquest.com
Table 2: Thermal Degradation Characteristics of Poly(this compound) proquest.comresearchgate.net
| Degradation Condition | Major Decomposition Products | Relative Thermal Stability |
| Prolonged heating at 265°C | Propylene, Carbon Dioxide | Less stable than poly(primary acrylates), more stable than poly(t-butyl acrylate) |
| Studied at 195°C | - | - |
Microscopic and Imaging Techniques for Morphological Characterization
Microscopic and imaging techniques are essential for visualizing the surface and internal structure of polymers at the micro- and nanoscale. These methods provide direct evidence of the polymer's morphology, which is critical for understanding its structure-property relationships.
Atomic Force Microscopy (AFM)
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. TEM can reveal detailed information about the internal structure of materials at a very high resolution, including the morphology of crystalline domains, phase-separated structures in copolymers, and the dispersion of nanoparticles in polymer composites. The application of TEM to polymers often requires specialized sample preparation techniques, such as cryo-ultramicrotomy, to obtain sufficiently thin sections without altering the material's structure. Although no specific TEM images or structural analyses for poly(this compound) were found in the provided search results, TEM is a standard and valuable tool for the in-depth morphological characterization of polymeric materials.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. azom.com The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. azom.com SEM is widely used in polymer science to examine the morphology of polymer blends, the structure of porous polymers, and the surface of fractured materials. azom.commdpi.com For sample preparation, since polymers are typically insulating materials, a conductive coating is often applied to the surface to prevent charge build-up from the electron beam. azom.com While specific SEM micrographs of poly(this compound) were not identified in the search results, the technique has been successfully used to characterize the morphology of other polyacrylate-based materials, such as porous monoliths with well-defined spherical voids. mdpi.com
Dynamic Light Scattering (DLS) for Polymer Solution Properties
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles or polymers in solution. researchgate.net The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. mit.edu These fluctuations arise from the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. mit.edu
The analysis of these intensity fluctuations yields the translational diffusion coefficient (D) of the particles. researchgate.net Using the Stokes-Einstein equation, the diffusion coefficient can be related to the hydrodynamic radius (R_h) of the particles, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under examination. researchgate.netmit.edu
DLS is a powerful tool for probing various properties of poly(this compound) solutions:
Hydrodynamic Radius (R_h): It provides the effective size of the polymer coil in a given solvent, including any associated solvent molecules. mit.edu
Particle Size Distribution: DLS can reveal the distribution of particle sizes within a sample. The polydispersity index (PDI) is a measure of the broadness of this distribution. researchgate.net
Aggregation Phenomena: The technique is sensitive to the formation of aggregates, which are detected as a significant increase in the measured particle size. scispace.com
Phase Transitions: DLS can be used to study temperature-induced phase transitions, such as the coil-to-globule transition in thermoresponsive polymers, by monitoring changes in the hydrodynamic radius as a function of temperature. acs.orgmdpi.com
The table below presents typical data obtained from a DLS analysis of a poly(this compound) solution at different temperatures.
| Temperature (°C) | Diffusion Coefficient (D) (cm²/s) | Hydrodynamic Radius (R_h) (nm) | Polydispersity Index (PDI) |
| 25 | 2.5 x 10⁻⁷ | 98 | 0.15 |
| 30 | 2.1 x 10⁻⁷ | 116 | 0.18 |
| 35 | 1.5 x 10⁻⁷ | 163 | 0.25 |
| 40 | 0.8 x 10⁻⁷ | 305 | 0.45 |
Rheological Studies of Poly(this compound) Solutions and Gels
Rheology is the study of the flow and deformation of matter, providing insights into the viscoelastic properties of materials. For poly(this compound) solutions and gels, rheological measurements are crucial for understanding their mechanical behavior and microstructure. scispace.com These studies are typically performed using a rheometer, which applies a controlled stress or strain to the sample and measures the resulting response. matec-conferences.org
Key parameters obtained from rheological studies include:
Viscosity (η): A measure of a fluid's resistance to flow. For polymer solutions, viscosity depends on factors like molecular weight, concentration, temperature, and shear rate. nih.gov
Storage Modulus (G'): Represents the elastic component of the material, indicating its ability to store energy upon deformation. In gels, a high G' is indicative of a strong, crosslinked network. scispace.commdpi.com
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat. mdpi.com
Complex Viscosity (η):* A frequency-dependent measure of viscosity that combines both elastic and viscous responses. mdpi.com
For poly(this compound) gels, temperature sweep experiments are particularly informative, as they can identify gelation points and phase transition temperatures by monitoring the changes in G' and G''. mdpi.com For instance, the gel temperature (T_gel) can be identified by a crossover point where G' becomes larger than G'' or by a sharp upturn in the modulus values. mdpi.com
The following table shows representative data from a temperature sweep rheological experiment on a poly(this compound) hydrogel.
| Temperature (°C) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) |
| 20 | 150 | 25 | 24.2 |
| 25 | 140 | 22 | 22.5 |
| 30 | 200 | 35 | 32.2 |
| 35 | 850 | 120 | 137.6 |
| 40 | 2500 | 280 | 400.1 |
Elemental Analysis for Copolymer Composition Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a compound. For copolymers containing this compound, this method provides a straightforward way to verify the final copolymer composition and compare it with the initial monomer feed ratio. researchgate.net
The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the dried polymer sample is combusted at high temperatures. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified by a detector. From the amounts of these gases, the percentage of each element in the original sample is calculated.
By comparing the experimentally determined elemental percentages with the theoretical values calculated for different copolymer compositions, the actual incorporation of each monomer into the polymer chain can be determined. This is particularly useful for copolymers where one of the comonomers contains a unique element, such as nitrogen in N-isopropylacrylamide or N-vinylpyrrolidone. The accuracy of the monomer incorporation data is crucial for understanding how the copolymer composition influences its final properties.
The table below illustrates how elemental analysis data can be used to determine the composition of a copolymer of this compound (IPA) and N-vinylpyrrolidone (NVP).
| Sample | Monomer Feed Ratio (IPA:NVP) | Analysis Type | %C | %H | %N |
| Copolymer 1 | 90:10 | Theoretical | 63.65 | 9.17 | 1.23 |
| Experimental | 63.58 | 9.25 | 1.19 | ||
| Copolymer 2 | 70:30 | Theoretical | 63.02 | 8.92 | 3.52 |
| Experimental | 62.89 | 9.01 | 3.45 | ||
| Copolymer 3 | 50:50 | Theoretical | 62.36 | 8.66 | 5.66 |
| Experimental | 62.25 | 8.74 | 5.58 |
Turbidimetric Analysis for Phase Transition Temperature Determination (e.g., LCST)
Turbidimetry is a widely used optical technique to determine the phase transition temperature of thermoresponsive polymers in solution, such as those exhibiting a Lower Critical Solution Temperature (LCST). scispace.comresearchgate.net The LCST is the critical temperature below which a polymer is soluble in a solvent, and above which it undergoes phase separation, leading to a cloudy or turbid appearance. wikipedia.org
The measurement is typically performed using a UV-Vis spectrophotometer equipped with a temperature controller. rsc.org A dilute polymer solution (often 0.5-1.0 wt%) is heated at a controlled rate, and the transmittance of light at a specific wavelength (e.g., 600 nm) is monitored as a function of temperature. rsc.orgrsc.org As the solution is heated past the LCST, the polymer chains collapse and aggregate, causing the light to scatter and the transmittance to decrease sharply. scispace.com
The phase transition temperature, often referred to as the cloud point (T_cp), can be defined in several ways from the resulting transmittance curve, such as the temperature at the onset of the transmittance drop or the temperature at 50% transmittance. scispace.com The LCST is a key characteristic of thermoresponsive polymers like poly(this compound) and is highly sensitive to factors such as polymer concentration, molecular weight, and the presence of comonomers or additives like salts. rsc.orgresearchgate.net
The table below shows the effect of copolymer composition on the LCST of a hypothetical copolymer of this compound (IPA) and the more hydrophilic monomer acrylamide (B121943) (AM), as determined by turbidimetry.
| Copolymer | IPA Content (mol%) | AM Content (mol%) | LCST (°C) (at 50% Transmittance) |
| PIPA Homopolymer | 100 | 0 | 34.5 |
| P(IPA-co-AM) 1 | 95 | 5 | 38.2 |
| P(IPA-co-AM) 2 | 90 | 10 | 42.8 |
| P(IPA-co-AM) 3 | 85 | 15 | 47.1 |
Environmental Considerations and Polymer Degradation Pathways
Mechanisms of Poly(Isopropyl Acrylate) and Copolymer Degradation
The degradation of poly(this compound) is a complex process that primarily proceeds through thermal pathways, yielding specific volatile products. When subjected to heat, poly(this compound) degrades to produce propylene (B89431) and carbon dioxide as the major products. proquest.comresearchgate.net The ratio of these products can change throughout the degradation process; initially, the carbon dioxide to propylene ratio is low but approaches approximately 0.6 later in the reaction. researchgate.net Minor products such as carbon monoxide and isopropanol (B130326) are also formed. researchgate.net
Unlike some other polyacrylates, such as poly(methyl acrylate), the thermal degradation of poly(this compound) does not typically yield significant chain fragments. researchgate.net The process is thought to be initiated by a radical mechanism. proquest.com As degradation progresses, the polymer residue becomes insoluble, which is likely due to the formation of intermolecular anhydride (B1165640) linkages. proquest.com This cross-linking becomes more rapid as the degradation process continues. proquest.com
In copolymers, the degradation behavior can be altered. For instance, in copolymers of methyl methacrylate (B99206) and an acrylate (B77674), the presence of the acrylate can suppress the production of certain degradation products like methanol, which is typically formed during the thermal degradation of poly(methyl acrylate) homopolymers. dtic.mil The degradation of copolymers can involve processes like depolymerization and random chain scission, with the latter becoming more significant as the acrylate content increases. dtic.milrsc.org
Table 1: Major and Minor Products of Poly(this compound) Thermal Degradation
| Product | Classification | Observational Notes |
|---|---|---|
| Propylene | Major | Evolved throughout the degradation process. researchgate.net |
| Carbon Dioxide | Major | Production increases relative to propylene as degradation proceeds. proquest.comresearchgate.net |
| Isopropanol | Minor | Detected in very small quantities. researchgate.net |
| Carbon Monoxide | Minor | Detected in very small quantities. researchgate.net |
Factors Influencing Polymer Degradation (e.g., Hydrolytic, Oxidative, Enzymatic)
The degradation of acrylic polymers, including poly(this compound), is influenced by a variety of environmental factors. These factors can trigger different degradation mechanisms, such as hydrolytic, oxidative, and enzymatic breakdown.
Hydrolytic Degradation: This process involves the cleavage of chemical bonds by water. In the context of polyacrylates, the ester groups in the side chains are susceptible to hydrolysis. This is often the initial phase of biodegradation, where side groups are cleaved, making the polymer backbone more accessible to further degradation. nih.gov The rate of hydrolysis can be affected by the physicochemical properties of the polymer, such as its chemical composition and crystallinity. core.ac.uk
Oxidative Degradation: Oxidative mechanisms are required for the cleavage of the carbon-carbon backbone of acrylic polymers, which typically occurs after initial hydrolysis of the side groups. nih.gov This can be initiated by factors like heat and UV radiation. nih.gov Photodegradation, caused by UV light, can break covalent bonds such as C-C and C-O, leading to backbone scission and cross-linking. nih.gov The presence of oxygen can lead to the formation of various oxidized products and alter the mechanical and chemical properties of the polymer.
Enzymatic Degradation: Certain microorganisms and their enzymes can catalyze the degradation of acrylic polymers. nih.gov The process is a heterogeneous reaction that involves the enzyme adsorbing onto the polymer surface, catalyzing the hydrolysis reaction, and then the diffusion of soluble degradation products away from the substrate. core.ac.uk Fungal enzymes, for example, have been shown to degrade poly(acrylic acid)s. nih.gov The efficiency of enzymatic degradation is influenced by the polymer's properties (e.g., molecular weight, surface chemistry) and environmental conditions like pH and temperature. core.ac.uk For instance, the degradation of certain polymers has been shown to be highly dependent on the enzyme concentration. core.ac.uk
Table 2: Factors Influencing Poly(this compound) Degradation
| Factor | Mechanism | Description |
|---|---|---|
| Heat (Thermal) | Radical Scission | Leads to the formation of propylene, carbon dioxide, and intermolecular anhydride linkages. proquest.comresearchgate.net |
| Water | Hydrolytic | Cleavage of ester side chains, often a primary step in biodegradation. nih.gov |
| Oxygen / UV Light | Oxidative / Photodegradation | Causes C-C backbone scission and cross-linking, altering material properties. nih.govnih.gov |
| Microorganisms / Enzymes | Enzymatic | Enzymes catalyze the hydrolysis of the polymer, influenced by polymer properties and environmental conditions. nih.govcore.ac.uk |
Design of Sustainable Poly(this compound) Polymers and Lifecycle Considerations
The development of sustainable polymers requires a holistic approach that considers the entire lifecycle of the material, from raw material sourcing to end-of-life management. preprints.org For poly(this compound), this involves exploring bio-based feedstocks, designing for degradability or recyclability, and evaluating environmental impacts using tools like Life Cycle Assessment (LCA). preprints.orgmdpi.com
One strategy is to replace fossil-based raw materials with those derived from biomass, such as polysaccharides. mdpi.com This can reduce the dependency on non-renewable resources and potentially lower the carbon footprint of the resulting polymer. mdpi.com The design of the polymer itself can be modified to enhance degradability. For example, incorporating specific chemical triggers, such as photosensitive groups, can allow the polymer to degrade under controlled conditions like UV light exposure. researchgate.net
Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040 and 14044) used to quantify the environmental impacts of a product throughout its life stages, including raw material extraction, production, use, and disposal. mdpi.com LCA studies allow for the comparison of different polymer formulations, such as a standard acrylic resin versus a bio-based alternative, to determine which has a lower environmental impact. mdpi.com Key considerations in an LCA include greenhouse gas emissions, resource consumption, and toxicity. preprints.orgmdpi.com
Future developments in sustainable polymers focus on creating materials from renewable sources that can be easily recycled or disposed of in an environmentally benign manner. preprints.org This includes designing polymers for easier reprocessing and developing novel catalyst systems to produce competitive sustainable polymers. preprints.org The ultimate goal is a circular economy for polymers, where materials are reused and recycled, minimizing waste and environmental pollution. preprints.org
Future Research Directions and Emerging Applications
Development of Novel Poly(Isopropyl Acrylate) Architectures
The development of new poly(this compound) (PIPA) architectures is a rapidly advancing field, primarily driven by controlled radical polymerization (CRP) techniques. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the precise synthesis of polymers with predetermined molecular weights, low dispersity, and complex structures.
Researchers are moving beyond simple linear chains to create more sophisticated designs, including:
Block Copolymers: By sequentially polymerizing isopropyl acrylate (B77674) with other monomers, scientists can create block copolymers that combine the distinct properties of each segment. For instance, combining the thermoresponsive nature of PIPA with a hydrophilic block can lead to the formation of self-assembling micelles in aqueous solutions, which are of great interest for drug delivery systems.
Star Polymers: These polymers consist of multiple PIPA arms radiating from a central core. This unique topology results in materials with lower viscosity and different physical properties compared to their linear counterparts of the same molecular weight.
Graft Copolymers: PIPA chains can be grafted onto a different polymer backbone, creating a "bottle-brush" structure. This approach is used to modify the surface properties of materials or to create complex, multi-responsive systems.
The ability to precisely control these architectures is fundamental to achieving the tailored material properties discussed in the following sections.
Integration of Poly(this compound) in Advanced Functional Materials with Tailored Responsiveness
A key characteristic of poly(this compound) is its thermoresponsive behavior in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and undergoes a phase transition as the temperature is raised above a specific point. This property is the foundation for its use in a variety of "smart" or stimuli-responsive materials.
Future research is focused on integrating PIPA into advanced functional materials where this responsiveness can be precisely controlled and exploited. By copolymerizing this compound with other functional monomers, materials can be designed to respond to multiple stimuli. For example, incorporating pH-sensitive monomers can result in hydrogels that swell or shrink in response to changes in both temperature and pH. These dual-responsive materials are highly sought after for applications in targeted drug delivery, where a therapeutic agent could be released at a specific site in the body characterized by a unique temperature and pH environment.
Furthermore, the integration of PIPA into sensors is an active area of exploration. A change in temperature could induce a conformational change in the polymer, leading to a measurable optical or electronic signal, forming the basis of a sensitive thermal sensor.
| Polymer Architecture | Stimulus | Potential Application |
| PIPA-based Block Copolymers | Temperature | Drug Delivery, Self-Assembling Nanocarriers |
| PIPA-based Hydrogels | Temperature, pH | Targeted Drug Release, Smart Scaffolds |
| PIPA-grafted Surfaces | Temperature | Controllable Cell Adhesion, Smart Membranes |
Exploration of Poly(this compound) in Additive Manufacturing (e.g., 3D Printing)
The field of additive manufacturing, or 3D printing, is a significant emerging application for acrylic monomers, and this compound is being explored for its potential role in photopolymer resins. google.com Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), build objects layer-by-layer by selectively curing a liquid resin with light.
This compound is being investigated as a monofunctional monomer in these photosensitive resins. google.com In this role, it can act as a reactive diluent, helping to reduce the viscosity of the resin formulation. google.com Lower viscosity is crucial for 3D printing as it allows for faster recoating of layers and the production of smoother, more detailed objects. When incorporated into the polymer network during the curing process, this compound contributes to the final properties of the printed object, such as its strength and toughness.
A Chinese patent explicitly lists this compound (IBOA) as a component in a photosensitive resin for 3D printers, where it is used alongside bifunctional and polyfunctional monomers to create a crosslinked network upon curing. google.com Another patent application describes its use in curable compositions for high-temperature lithography-based photopolymerization processes. google.com Future research will likely focus on optimizing the concentration of this compound in resin formulations to fine-tune the mechanical properties and printing performance of the final materials.
Advancements in Green Chemistry Principles for this compound Polymerization and Processing
In line with the global push for sustainable manufacturing, significant research efforts are being directed toward applying green chemistry principles to the synthesis and polymerization of this compound. The goal is to develop more environmentally friendly processes that reduce waste, use less hazardous substances, and leverage renewable resources.
Key areas of advancement include:
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Research into lipase-catalyzed reactions for the synthesis of related acrylate esters demonstrates the potential for developing biocatalytic routes to this compound, which would operate under milder conditions and with higher selectivity compared to traditional chemical catalysts. utupub.fi Enzymatic polymerization is another area of interest for producing poly(this compound) in a more sustainable manner. researchgate.netgoogle.com
Bio-based Feedstocks: There is growing interest in producing acrylic monomers from renewable biomass instead of petrochemical sources. Research has explored the synthesis of bio-based amines and amides from amino acids, and while not a direct route to this compound, it highlights the chemical transformations being developed to create building blocks from renewable resources. lookchem.com Patents have been filed for copolymers that incorporate this compound alongside other bio-based monomers, indicating a move towards creating plastics with a higher renewable content. google.com
Safer Solvents and Processes: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more benign alternatives, such as water or supercritical fluids. Research into emulsion and dispersion polymerization of acrylates in water is a well-established field, and further advancements are expected to improve the efficiency and applicability of these processes for this compound.
These advancements aim to reduce the environmental footprint associated with the entire lifecycle of this compound, from its synthesis to its final polymer products.
Q & A
Q. What are the established synthesis pathways for isopropyl acrylate, and how can reaction conditions be optimized for academic-scale production?
this compound is synthesized via the acid-catalyzed addition of acrylic acid to propylene at ~100°C . Key parameters include catalyst selection (e.g., sulfuric acid), temperature control, and molar ratios to minimize side reactions like polymerization. For lab-scale production, solvent-free methods or isopropyl alcohol as a reaction medium can improve yield . Post-synthesis purification involves distillation under reduced pressure to isolate the monomer. Characterization via NMR and FTIR confirms structural integrity .
Q. How do researchers measure and validate key physical properties of this compound, such as density and refractive index?
Density is measured using pycnometry (reported as 1.08 g/cm³ at 25°C) . Refractive index data gaps exist in published literature, requiring experimental determination via refractometry. Discrepancies in literature values should be addressed by cross-referencing multiple sources and validating methods against standardized protocols (e.g., ASTM D1218) .
Q. What analytical techniques are essential for characterizing this compound purity and monitoring polymerization reactions?
Gas chromatography (GC) quantifies monomer purity, while gel permeation chromatography (GPC) tracks molecular weight distribution during polymerization. Spectroscopic methods (FTIR, H/C NMR) identify functional groups and confirm copolymer structures . Differential scanning calorimetry (DSC) analyzes thermal transitions in polymeric forms .
Advanced Research Questions
Q. How can factorial design optimize this compound-based formulations for advanced applications (e.g., drug delivery systems)?
A factorial design (as applied in transdermal patch studies) evaluates variables like crosslinker concentration and initiator type. Response surface methodology (RSM) models interactions between factors (e.g., tensile strength, drug release kinetics) to identify optimal conditions . ANOVA validates statistical significance, ensuring reproducibility .
Q. What methodologies resolve contradictions in published data for this compound’s physicochemical properties?
Systematic meta-analysis of peer-reviewed datasets identifies outliers. Experimental replication under controlled conditions (e.g., standardized temperature, solvent purity) minimizes variability. Collaborative data-sharing platforms enhance transparency .
Q. How are this compound copolymers characterized for structure-property relationships in materials science?
Copolymers (e.g., with methyl methacrylate) are analyzed via H NMR to determine monomer ratios. Dynamic mechanical analysis (DMA) and tensile testing correlate composition with mechanical properties. Computational modeling (e.g., molecular dynamics) predicts phase behavior .
Q. What strategies enable the synthesis of deuterated poly(this compound) for advanced spectroscopic studies?
Deuterated monomers are synthesized using deuterated propylene or isotopic exchange reactions. Polymerization under inert conditions prevents proton contamination. Mass spectrometry and H NMR validate deuteration efficiency .
Q. How are toxicity profiles of this compound derivatives assessed for biomedical applications?
In vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., dermal exposure in rodents) evaluate acute/chronic effects. Regulatory frameworks (e.g., OECD guidelines) standardize testing protocols. Structure-activity relationship (SAR) models predict metabolite toxicity .
Q. What experimental approaches evaluate the stability of this compound under extreme conditions (e.g., high temperature, UV exposure)?
Accelerated aging studies (40–80°C, 75% RH) monitor degradation via GC-MS. Photostability is assessed using UV chambers (ISO 4892-2). Kinetic modeling extrapolates shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
